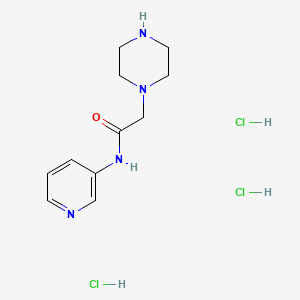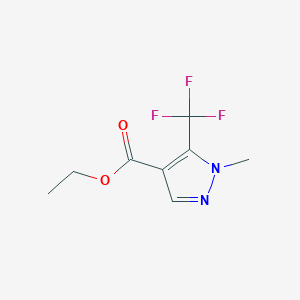
4-Pyridin-4-YL-benzoic acid
概要
説明
“4-Pyridin-4-YL-benzoic acid” is a chemical compound with the CAS Number: 4385-76-6 . It has a molecular weight of 199.21 and its IUPAC name is 4-(4-pyridinyl)benzoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “4-Pyridin-4-YL-benzoic acid” is C12H9NO2 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 384.3±25.0 °C at 760 mmHg .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Pyridin-4-YL-benzoic acid” are not available, the compound has been used as a ligand in the synthesis of metal-coordination networks .
Physical And Chemical Properties Analysis
“4-Pyridin-4-YL-benzoic acid” has a flash point of 186.2±23.2 °C . It has a molar refractivity of 55.9±0.3 cm3 , and a polar surface area of 50 Å2 . The compound has a polarizability of 22.1±0.5 10-24 cm3 and a molar volume of 160.5±3.0 cm3 .
科学的研究の応用
Medicine: Antimicrobial and Antiviral Agent
4-Pyridin-4-YL-benzoic acid derivatives have been studied for their potential as antimicrobial and antiviral agents. The pyridine nucleus is known to interact with specific proteins, which can define the selectivity for target molecules. This interaction is crucial in the development of new therapeutic agents, especially in the context of emerging diseases .
Material Science: Metal-Organic Frameworks (MOFs)
In material science, 4-Pyridin-4-YL-benzoic acid is used as a ligand to construct metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation, and catalysis due to their porous structures. The ligand’s ability to form stable complexes with metals is key to creating these innovative materials .
Environmental Studies: Gas Adsorption and Sensing
Environmental applications include using MOFs made with 4-Pyridin-4-YL-benzoic acid for gas adsorption. They can capture and store greenhouse gases like CO2, aiding in environmental protection efforts. Additionally, these compounds have been utilized in the detection of pesticides, showcasing their role in environmental monitoring .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 4-Pyridin-4-YL-benzoic acid is involved in the development of chromatographic methods and spectroscopic analysis. Its derivatives can serve as standards or reagents in various analytical techniques, contributing to the accurate measurement and identification of substances .
Pharmaceutical Research: Drug Development
The compound’s role in pharmaceutical research is significant, particularly in drug development. Its structure is beneficial in the synthesis of compounds with improved water solubility, which is a desirable property in drug formulation. It also serves as a building block for creating inhibitors and other pharmacologically active molecules .
Biotechnology: Biochemical Research
In biotechnology, 4-Pyridin-4-YL-benzoic acid is used in biochemical research to study protein interactions and enzyme kinetics. It can be a part of assays that help understand biological processes at the molecular level, which is fundamental in the development of biotechnological applications .
Safety and Hazards
“4-Pyridin-4-YL-benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Mode of Action
It is known that the compound can be used for the adsorption of halogenated volatile organic compounds (vocs), iodine, carbon dioxide (co2), and hydrogen .
Biochemical Pathways
The compound’s role in the adsorption of various gases suggests it may interact with pathways related to these substances .
Result of Action
The compound’s known role in gas adsorption suggests it may have effects related to the sequestration and removal of these gases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Pyridin-4-YL-benzoic acid . For example, the compound’s adsorption capacity may vary depending on the presence and concentration of different gases in the environment .
特性
IUPAC Name |
4-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGZIGLHCRIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364079 | |
| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-YL-benzoic acid | |
CAS RN |
4385-76-6 | |
| Record name | 4-(4-Pyridyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features make 4-Pyridin-4-YL-benzoic acid suitable for MOF construction?
A: 44pba possesses both a carboxylic acid group and a pyridyl nitrogen, acting as coordination sites for metal ions. This ditopic nature facilitates the formation of extended network structures characteristic of MOFs [, ]. The relative positions of these groups influence the overall topology and dimensionality of the resulting framework.
Q2: What types of MOF structures have been reported using 4-Pyridin-4-YL-benzoic acid?
A: 44pba has been used to create a variety of MOF architectures, ranging from 1D chains to complex 3D networks. Researchers have reported structures with diverse topologies, including dia, pcu, and hex, highlighting the versatility of this ligand [, , , ]. Some MOFs incorporating 44pba exhibit porosity and channels capable of accommodating guest molecules [, ].
Q3: Can you give examples of specific MOFs synthesized using 4-Pyridin-4-YL-benzoic acid and their properties?
A3: Certainly. Here are a few examples:
- [Co4(44pba)8]n·[(DMF)3·(EtOH)0.25·(H2O)4]n (2) and [Ni4(44pba)8]n·[(DMF)3.5·(EtOH)·(H2O)1.5]n (3): These isostructural 2D MOFs exhibit interesting thermochromic and solvatochromic properties, changing color upon dehydration or exposure to different solvents [].
- JLNU-500 ([Co2(OH)(PBA)(AIP)]·3DMA·0.75H2O): This 3D Co-based MOF features 1D nanopore channels and demonstrates remarkable catalytic activity in activating peroxymonosulfate (PMS) for the degradation of organic dyes like Rhodamine B [].
- Chiral Lanthanide-Organic Frameworks: Using 44pba, researchers have synthesized chiral LOFs with a 3D hydrogen-bonded hex topology through spontaneous resolution, showcasing the possibility of achieving chirality from achiral building blocks [].
Q4: How does the choice of metal ion influence the properties of 4-Pyridin-4-YL-benzoic acid-based MOFs?
A: The metal ion plays a crucial role in dictating the MOF's properties. For instance, Co-based MOFs have shown promising catalytic activity in PMS activation for dye degradation [], while Ni-based MOFs have exhibited solvatochromism []. Lanthanide-based MOFs, on the other hand, have shown potential for luminescence applications [].
Q5: What are the advantages of using 4-Pyridin-4-YL-benzoic acid in the context of MOF design for specific applications?
A5: Here are some advantages:
- Versatility: 44pba's ability to form diverse framework structures with varying pore sizes and functionalities makes it suitable for various applications, including gas storage, separation, sensing, and catalysis [, , ].
- Stability: Many reported 44pba-based MOFs show good thermal and chemical stability, making them suitable for applications under harsh conditions [].
Q6: What analytical techniques are commonly employed to characterize 4-Pyridin-4-YL-benzoic acid-based MOFs?
A6: Characterization of these MOFs typically involves a combination of techniques, including:
- Single-crystal and Powder X-ray Diffraction: These are essential for determining the crystal structure and phase purity of the MOFs [, , , , , ].
- Thermogravimetric Analysis (TGA): TGA helps assess the thermal stability and decomposition behavior of the MOFs [, ].
- Spectroscopic Methods: FT-IR spectroscopy provides information about the functional groups present in the MOFs, while UV-Vis spectroscopy helps investigate their optical properties and potential solvatochromism [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)








